molecular formula C16H15N5O2 B6110703 N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6110703
M. Wt: 309.32 g/mol
InChI Key: JOBUKAIUSIIEQW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and a hydroxy-phenylethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Hydroxy-Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the hydroxy-phenylethyl group is attached to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Conditions like Friedel-Crafts acylation using AlCl3 (Aluminium chloride).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a benzamide core and tetrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)aniline

Uniqueness

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a hydroxy-phenylethyl group and a tetrazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(12-5-2-1-3-6-12)10-17-16(23)13-7-4-8-14(9-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBUKAIUSIIEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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